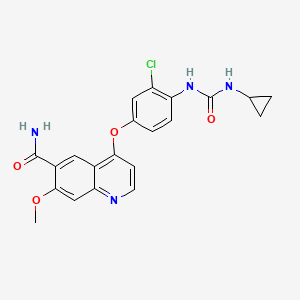
Lenvatinib
Descripción general
Descripción
Lenvatinib, sold under the brand name Lenvima, is an anti-cancer medication developed by Eisai Co. It is primarily used for the treatment of certain types of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. This compound functions as a multiple kinase inhibitor, targeting various receptors involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3 .
Aplicaciones Científicas De Investigación
Lenvatinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying kinase inhibitors and their interactions with various receptors.
Biology: this compound is used to investigate the mechanisms of angiogenesis and tumor growth.
Medicine: Clinically, this compound is used to treat thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. .
Safety and Hazards
Lenvatinib has brought clinical benefits for patients, but adverse events (AEs) are inevitable such as hypertension, fatigue, proteinuria, nausea, decreased weight and abdominal pain, which may decrease the quality of life of patients and influence their acceptance of treatment . This compound is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Lenvatinib has been established as standard-of-care either as a monotherapy or in combination with other anticancer agents for the treatment of radioiodine-refractory differentiated thyroid carcinoma, hepatocellular carcinoma, renal cell carcinoma, and endometrial carcinoma, and is being investigated further across several other tumor types .
Mecanismo De Acción
Lenvatinib acts as a receptor tyrosine kinase inhibitor. It inhibits the kinase activities of VEGFR1, VEGFR2, and VEGFR3, as well as fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4, platelet-derived growth factor receptor (PDGFR) alpha, c-Kit, and the RET proto-oncogene . By blocking these receptors, this compound disrupts the signaling pathways involved in tumor growth, angiogenesis, and cancer progression .
Análisis Bioquímico
Biochemical Properties
Lenvatinib inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4). It also inhibits other receptor tyrosine kinases (RTKs) that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET .
Cellular Effects
This compound has been shown to promote apoptosis, suppress angiogenesis, inhibit tumor cell proliferation, and modulate the immune response . It has been found to induce a G1 phase arrest, suppress cell proliferation in a dose-dependent manner, and diminish both the clonogenic ability and migratory activity of ER+ cells .
Molecular Mechanism
Temporal Effects in Laboratory Settings
The progression of resistance to this compound has been observed with its increased application. The mechanisms underlying the development of this compound resistance in tumor therapy are related to the regulation of cell death or proliferation, histological transformation, metabolism, transport processes, and epigenetics .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth and reduce microvessel density in brain lesions at optimal doses . High doses of this compound inhibited the proliferation and migration of pericytes .
Metabolic Pathways
This compound is metabolized extensively prior to excretion. This metabolism is mediated by multiple pathways, and several metabolites of this compound have been identified .
Transport and Distribution
Subcellular Localization
The subcellular localization of this compound is predominantly cytoplasmic .
Métodos De Preparación
Lenvatinib is synthesized through a multi-step process starting from 4-amino-3-irgasan. The synthetic route involves the protection of amino groups, coupling with 4-chloro-7-methoxyquinoline-6-amide, deprotection of amino groups, and reaction with cyclopropylamine to yield this compound . Industrial production methods have been optimized to improve yield and reduce costs, including the development of an amorphous form of this compound mesylate .
Análisis De Reacciones Químicas
Lenvatinib undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: This compound can undergo substitution reactions, particularly involving its quinoline and phenoxy groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically metabolites that retain some of the pharmacological activity of the parent compound .
Comparación Con Compuestos Similares
Lenvatinib is often compared with other tyrosine kinase inhibitors such as sorafenib and sunitinib. While all three drugs target multiple kinases, this compound has a broader spectrum of activity, particularly against FGFRs, which contributes to its unique efficacy profile . Sorafenib and sunitinib, on the other hand, have different primary targets and are used in slightly different clinical contexts.
Similar Compounds
- Sorafenib
- Sunitinib
- Pazopanib
- Axitinib
This compound’s unique combination of targets and its ability to inhibit multiple pathways involved in cancer progression make it a valuable addition to the arsenal of anti-cancer therapies .
Propiedades
IUPAC Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSKHXYHFSIKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194605 | |
| Record name | Lenvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lenvatinib is a receptor tyrosine kinase (RTK) inhibitor that inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4). Lenvatinib also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression in addition to their normal cellular functions, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet derived growth factor receptor alpha (PDGFRα), KIT, and RET. | |
| Record name | Lenvatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09078 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
417716-92-8 | |
| Record name | Lenvatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=417716-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lenvatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417716928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lenvatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09078 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lenvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LENVATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE083865G2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

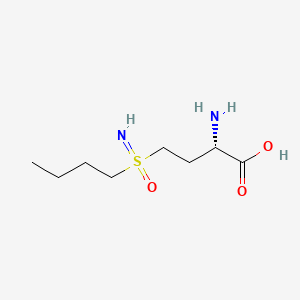
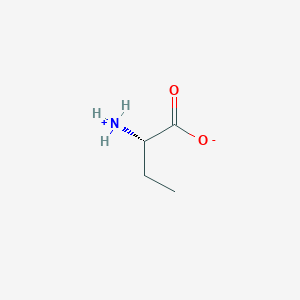


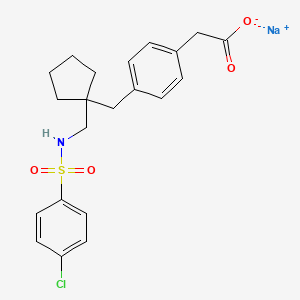
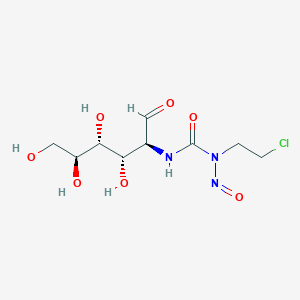
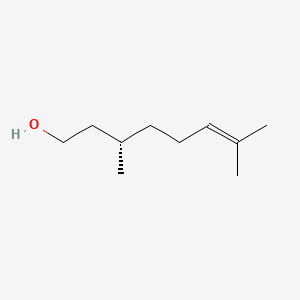
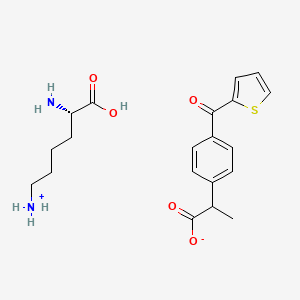
![N-(3-fluoro-4-((2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B1674664.png)
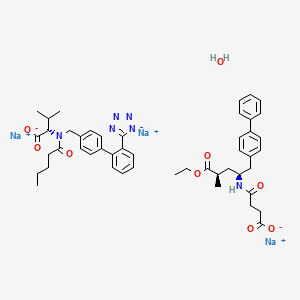
![1,2,3,8-Tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B1674667.png)


